

Methoxyfenozide-d9: A Technical Overview for Researchers

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **Methoxyfenozide-d9**, a deuterated isotopologue of the insecticide Methoxyfenozide. The inclusion of nine deuterium atoms enhances its utility in analytical applications, particularly as an internal standard for mass spectrometry-based quantification of Methoxyfenozide residues. This document covers its chemical identity, relevant quantitative data, experimental protocols for its synthesis and analysis, and its biological mechanism of action.

Core Chemical and Physical Data

Methoxyfenozide-d9 is structurally identical to Methoxyfenozide, with the exception of isotopic labeling. This labeling provides a distinct mass signature, crucial for its use in tracer and quantification studies.



Property	Value	Citation(s)
CAS Number	2469014-53-5	[1][2][3]
Molecular Formula	C22H19D9N2O3	[1][3][4]
Molecular Weight	377.52 g/mol	[1][4]
Synonyms	Intrepid-d9, Prodigy 240SC-d9, RH 112485-d9	[5]
Parent Compound (CAS)	Methoxyfenozide (161050-58-4)	[3][6][7]
Parent Molecular Wt.	368.47 g/mol	[7]

Quantitative Analytical and Biological Data

The following tables summarize key quantitative parameters related to the analysis of Methoxyfenozide and its biological activity. **Methoxyfenozide-d9** is the ideal internal standard for these analytical methods.

Table 1: Analytical Method Performance for Methoxyfenozide.

Matrix	Method	LOQ (Limit of Quantification)	Mean Recovery	Citation(s)
Well Water	HPLC/UV	0.10 ppb	70-120%	[8]
Pome Fruit	EM¹	0.02 mg/kg	101%	[9]
Cottonseed	EM¹	0.02 mg/kg	101%	[9]
Various Crops ²	LC-MS/MS	0.02 to 1.0 mg/kg	Not specified	[9]
Grapes	HPLC	0.012 ppm	98.1% - 102.8%	[10]
Soil	HPLC	0.024 ppm	98.1% - 102.8%	[10]

¹ Tolerance enforcement method of Rohm and Haas Company. ² Includes bulb onions, carrots, potatoes, radishes, and sugar beets.



Table 2: Biological Activity of Methoxyfenozide.

Parameter	Organism/System	Value	Citation(s)

| Binding Affinity (Kd) | Plodia (Lepidoptera) Ecdysone Receptor Complex (EcR:USP) | 0.5 nM | [4][6] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections outline protocols for the synthesis of **Methoxyfenozide-d9** and a representative analytical workflow for the quantification of Methoxyfenozide in an environmental matrix.

Protocol 1: Synthesis of Methoxyfenozide-d9 via H-D Exchange

This protocol is a generalized method based on catalytic hydrogen-deuterium exchange, a common technique for deuterium labeling.

Objective: To replace nine specific hydrogen atoms on the Methoxyfenozide molecule with deuterium.

Materials:

- Methoxyfenozide
- Deuterium oxide (D₂O)
- Palladium on carbon (Pd/C) or Platinum on alumina (Pt/Al₂O₃) catalyst
- High-pressure reactor (e.g., Parr pressure vessel)
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate (HPLC grade)

Procedure:



- Reaction Setup: In a high-pressure vessel, combine Methoxyfenozide, a catalytic amount of Pd/C or Pt/Al₂O₃, and an excess of deuterium oxide.
- Deuteration: Seal the reactor and heat to a temperature between 120-180°C. Maintain a
 pressure of 2-8 atmospheres. The reaction should proceed for 24-72 hours to ensure
 complete isotopic exchange.[1]
- Work-up: After cooling, carefully vent the reactor. Recover the reaction mixture and remove the catalyst by filtration.
- Extraction: Extract the crude product from the aqueous phase using a suitable organic solvent like ethyl acetate.
- Purification: Concentrate the organic extract and purify the crude Methoxyfenozide-d9
 using column chromatography on a silica gel stationary phase.[1]
- Elution: Elute the product using a gradient of petroleum ether-ethyl acetate.[1]
- Verification: Collect fractions and analyze via LC-MS to confirm the correct mass corresponding to Methoxyfenozide-d9 (m/z ~378) and to assess purity. Combine pure fractions and evaporate the solvent to yield the final product.

Protocol 2: Quantification of Methoxyfenozide in Grapes using HPLC

This protocol details a method for the extraction and quantification of Methoxyfenozide residues in a fruit matrix, using **Methoxyfenozide-d9** as an internal standard.

Objective: To accurately measure the concentration of Methoxyfenozide in a grape sample.

Materials:

- Homogenized grape sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

Foundational & Exploratory



- Methoxyfenozide-d9 internal standard solution of known concentration
- · Anhydrous sodium sulphate
- Mechanical shaker
- Rotary evaporator
- HPLC system with UV or MS detector

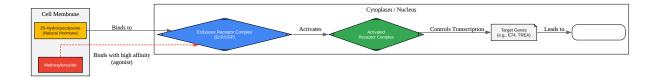
Procedure:

- Sample Preparation: Weigh 50g of a homogenized grape sample into a 500 mL stoppered conical flask.[11]
- Internal Standard Spiking: Add a precise volume of the Methoxyfenozide-d9 internal standard solution to the sample.
- Extraction: Add 100 mL of an acetonitrile/water (90:10) solution to the flask. Shake vigorously on a mechanical shaker for 30 minutes.[11]
- Filtration and Re-extraction: Filter the extract. Return the solid residue to the flask, add another 50 mL of the extraction solvent, and repeat the shaking process.[11]
- Drying and Concentration: Combine the filtrates and pass them through anhydrous sodium sulphate to remove residual water. Reduce the volume of the combined extract using a vacuum rotary evaporator.[11]
- Final Volume Adjustment: Adjust the final volume of the concentrated extract with acetonitrile to a suitable volume for HPLC analysis.
- HPLC Analysis: Inject the prepared sample into the HPLC system.
- Quantification: Create a calibration curve using standards of non-labeled Methoxyfenozide.
 Determine the concentration of Methoxyfenozide in the sample by comparing the peak area ratio of the analyte to the Methoxyfenozide-d9 internal standard against the calibration curve.



Signaling Pathways and Workflows

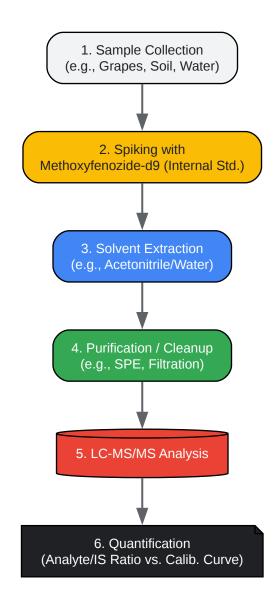
Visual diagrams are essential for understanding complex biological and analytical processes.



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Caption: Mechanism of Methoxyfenozide as an ecdysone agonist.





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Caption: Workflow for residue analysis using a stable isotope standard.

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- To cite this document: BenchChem. [Methoxyfenozide-d9: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392681#cas-number-and-molecular-formula-of-methoxyfenozide-d9]

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